N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a sulfonyl group, and a fluorobenzyl moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the coupling of the fluorobenzyl moiety and the ethoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity and specificity, while the fluorobenzyl moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(3-((2-bromobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S/c1-2-32-20-13-11-19(12-14-20)27-25(29)16-28-15-24(21-8-4-6-10-23(21)28)33(30,31)17-18-7-3-5-9-22(18)26/h3-15H,2,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGOKAOJIWJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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